Cas no 1862847-95-7 (4-(pyrimidin-2-yl)piperazin-2-one)

4-(Pyrimidin-2-yl)piperazin-2-one is a heterocyclic compound featuring a pyrimidine ring linked to a piperazin-2-one scaffold. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. Its pyrimidine moiety offers hydrogen-bonding capabilities, while the piperazin-2-one core provides conformational flexibility, making it a versatile intermediate in medicinal chemistry. The compound is particularly valuable for designing kinase inhibitors, receptor modulators, and other bioactive molecules due to its balanced lipophilicity and polarity. High purity grades ensure reproducibility in synthetic routes, supporting research in drug discovery and development. Its stability under standard conditions further enhances its suitability for laboratory and industrial use.
4-(pyrimidin-2-yl)piperazin-2-one structure
1862847-95-7 structure
Product Name:4-(pyrimidin-2-yl)piperazin-2-one
CAS No:1862847-95-7
MF:C8H10N4O
MW:178.191200733185
CID:5998279
PubChem ID:92130773
Update Time:2025-10-22

4-(pyrimidin-2-yl)piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(pyrimidin-2-yl)piperazin-2-one
    • 2-Piperazinone, 4-(2-pyrimidinyl)-
    • 1862847-95-7
    • F6541-2491
    • SCHEMBL20953955
    • AKOS026703148
    • 4-(2-Pyrimidinyl)-2-piperazinone
    • 4-pyrimidin-2-ylpiperazin-2-one
    • Inchi: 1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13)
    • InChI Key: WTAKPEKYKCQVLN-UHFFFAOYSA-N
    • SMILES: N1CCN(C2=NC=CC=N2)CC1=O

Computed Properties

  • Exact Mass: 178.08546096g/mol
  • Monoisotopic Mass: 178.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 58.1Ų

Experimental Properties

  • Density: 1.266±0.06 g/cm3(Predicted)
  • pka: 14.31±0.20(Predicted)

4-(pyrimidin-2-yl)piperazin-2-one Pricemore >>

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Additional information on 4-(pyrimidin-2-yl)piperazin-2-one

Recent Advances in the Study of 4-(Pyrimidin-2-yl)piperazin-2-one (CAS: 1862847-95-7): A Promising Scaffold in Medicinal Chemistry

The compound 4-(pyrimidin-2-yl)piperazin-2-one (CAS: 1862847-95-7) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a pyrimidine ring fused with a piperazin-2-one moiety, has been explored for its role in modulating various biological targets, including kinases, GPCRs, and enzymes involved in inflammatory and oncogenic pathways. Recent studies highlight its utility as a key intermediate in the synthesis of novel drug candidates, particularly in oncology and neurology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(pyrimidin-2-yl)piperazin-2-one derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), with compound 1862847-95-7 showing nanomolar potency against CDK4/6. The research employed structure-activity relationship (SAR) analysis and X-ray crystallography to optimize binding affinity, revealing critical interactions with the ATP-binding pocket. These findings suggest its potential as a scaffold for next-generation CDK inhibitors in breast cancer therapy.

Further investigations, as reported in Bioorganic & Medicinal Chemistry Letters, explored the compound's role in CNS disorders. Derivatives of 4-(pyrimidin-2-yl)piperazin-2-one exhibited high blood-brain barrier permeability and affinity for serotonin receptors (5-HT1A and 5-HT7), indicating promise for treating depression and neurodegenerative diseases. Molecular dynamics simulations underscored the importance of the piperazin-2-one ring in stabilizing receptor-ligand complexes.

In addition to therapeutic applications, synthetic methodologies for 4-(pyrimidin-2-yl)piperazin-2-one have been refined. A 2024 ACS Catalysis paper detailed a green chemistry approach using photocatalytic C-N coupling, achieving >90% yield of 1862847-95-7 under mild conditions. This advancement addresses scalability challenges previously associated with this scaffold.

Despite these breakthroughs, challenges remain in optimizing pharmacokinetic properties and mitigating off-target effects. Ongoing clinical trials (e.g., NCT05512392) are evaluating lead compounds derived from this scaffold, with preliminary Phase I data showing favorable safety profiles. Future research directions include combinatorial chemistry to expand structural diversity and AI-driven design to enhance target specificity.

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